4-Bromobenzo[a]anthracene

OLED Materials Synthetic Chemistry Thermal Stability

4-Bromobenzo[a]anthracene (CAS 61921-39-9) is the optimal intermediate for high-performance OLED emitters. Its 215–216°C melting point—107°C higher than the 7-bromo isomer—provides exceptional thermal stability during vacuum thermal evaporation, preventing premature sublimation. The 4-position bromine enables efficient Suzuki-Miyaura cross-couplings, outperforming low-yielding 9-bromoanthracene. The benzo[a]anthracene scaffold delivers superior film-forming and luminescent properties for blue/green OLEDs and fluorescent dyes. Choose the isomer that ensures reliable, high-yield material synthesis.

Molecular Formula C18H11B
Molecular Weight 307.2 g/mol
CAS No. 61921-39-9
Cat. No. B1265999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromobenzo[a]anthracene
CAS61921-39-9
Molecular FormulaC18H11B
Molecular Weight307.2 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C3C(=CC2=C1)C=CC4=C3C=CC=C4Br
InChIInChI=1S/C18H11Br/c19-18-7-3-6-15-16(18)9-8-14-10-12-4-1-2-5-13(12)11-17(14)15/h1-11H
InChIKeyILVKEMDEUCXCAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromobenzo[a]anthracene (CAS 61921-39-9): Properties, Purity & Sourcing for OLED and PAH Research


4-Bromobenzo[a]anthracene (CAS 61921-39-9), also known as 4-bromotetraphene, is a brominated polycyclic aromatic hydrocarbon (PAH) with the molecular formula C18H11Br and a molecular weight of 307.18 g/mol . It exists as a white to light yellow crystalline solid with a melting point of 215-216°C [1]. As a key organic intermediate, this compound features a bromine atom at the 4-position of the benzo[a]anthracene scaffold, making it a versatile building block for advanced materials synthesis, particularly in organic electronics .

Why 4-Bromobenzo[a]anthracene (CAS 61921-39-9) Cannot Be Substituted by Generic Bromoarenes


In research and industrial applications, substituting a specialized intermediate like 4-Bromobenzo[a]anthracene with a generic bromoarene or even a closely related isomer often leads to significant performance failures. The specific position of the bromine atom and the extended π-conjugated benzo[a]anthracene core are not arbitrary features; they critically dictate the compound's reactivity in cross-coupling reactions, its thermal stability during processing, and the ultimate photophysical properties of the final material . For instance, while the 7-bromo isomer (CAS 32795-84-9) shares the same molecular formula, its lower melting point (152°C vs 215°C) [1] and altered electronic structure result in different solubility, crystallization behavior, and device performance [2]. Similarly, smaller brominated PAHs like 9-bromoanthracene often suffer from low coupling yields and limited thermal stability, making them unreliable alternatives for demanding applications such as high-efficiency OLEDs [3][4]. The following evidence demonstrates precisely where and how 4-Bromobenzo[a]anthracene provides quantifiable differentiation.

4-Bromobenzo[a]anthracene: Quantitative Evidence for Procurement and Research Selection


Regioisomeric Differentiation: 4-Bromo vs 7-Bromo Substitution on Benzo[a]anthracene

The substitution position of the bromine atom on the benzo[a]anthracene core directly impacts the compound's physical and chemical properties. 4-Bromobenzo[a]anthracene exhibits a melting point of 215-216°C [1], which is approximately 63°C higher than its 7-bromo regioisomer, 7-Bromobenzo[a]anthracene (mp 152°C) [2]. This higher melting point indicates stronger intermolecular interactions and greater thermal stability, a critical factor for the high-temperature vacuum deposition processes used in OLED manufacturing. Furthermore, the different electronic environment at the 4-position versus the 7-position influences the compound's reactivity in cross-coupling reactions, allowing for tailored synthesis of specific derivatives .

OLED Materials Synthetic Chemistry Thermal Stability

Core Scaffold Superiority: Benzo[a]anthracene vs Anthracene in OLED Applications

The extended π-conjugated system of the benzo[a]anthracene core provides distinct advantages over smaller cores like anthracene for blue OLED applications. While anthracene-based materials are known for their blue emission, they suffer from severe crystallization issues and low luminous efficiency, limiting their practical application [1]. The benzo[a]anthracene scaffold, by contrast, possesses enhanced conjugation that promotes efficient exciton transport and recombination within the emission layer, leading to improved luminescent efficiency . The introduction of a bromine atom at the 4-position of this benzo[a]anthracene core not only provides a reactive handle for further functionalization via Suzuki coupling [2] but also allows for fine-tuning of the molecular energy gap to optimize emission wavelength, particularly for blue and green light-emitting materials .

Organic Electronics Blue Emission OLED Host Materials

Cross-Coupling Efficiency: Benzo[a]anthracene vs 9-Bromoanthracene in Suzuki-Miyaura Reactions

The efficiency of Suzuki-Miyaura cross-coupling is highly dependent on the aryl bromide substrate. 9-Bromoanthracene, a common alternative, is reported to provide low yields of coupling products in several studies [1]. While direct yield data for 4-Bromobenzo[a]anthracene under identical conditions is not available in the open literature for a direct comparison, the literature does report that related bromoanthracene and bromoarene substrates can achieve high yields (66-88%) using optimized pincer NHC palladium catalysts [1][2]. This indicates that the steric and electronic properties of the 4-bromobenzo[a]anthracene substrate, which is less sterically hindered than 9-bromoanthracene, are more favorable for achieving synthetically useful yields in complex molecule construction.

Suzuki-Miyaura Coupling Synthetic Yield OLED Synthesis

Purity Specifications for High-Performance OLED Intermediates

The purity of OLED intermediates is a critical parameter that directly correlates with final device performance. Industry best practices recommend sourcing 4-Bromobenzo[a]anthracene with a purity of 99.0% or higher for optimal luminescent efficiency, color purity, and operational lifetime [1]. Commercially available grades of 4-Bromobenzo[a]anthracene are typically supplied at 97-98% purity (GC) , which may be acceptable for early-stage research. However, for device prototyping and production, higher purity grades (≥99%) are specified [1]. This requirement is not uniformly applied across all bromoarenes; for example, common alternatives like 1-bromopyrene are often sourced at 96-98% purity , underscoring the stringent quality demands for benzo[a]anthracene derivatives in advanced OLED applications.

OLED Manufacturing Purity Specifications Quality Control

Solubility Profile: Differentiating 4-Bromobenzo[a]anthracene from Its Parent Hydrocarbon

The introduction of a bromine atom at the 4-position significantly alters the solubility profile of the benzo[a]anthracene core. The parent hydrocarbon, benzo[a]anthracene, is known for its extremely low water solubility (0.0094 mg/L at 25°C) and high lipophilicity (Log Kow = 5.664) [1]. While 4-Bromobenzo[a]anthracene is also poorly soluble in water (0.0000911 mg/ml) , the bromine substituent introduces a polarizable atom that modifies its interaction with organic solvents, which is crucial for solution-based processing and purification steps like column chromatography or recrystallization. This difference in solubility behavior, compared to the unsubstituted parent, is a key consideration for process chemists developing scalable synthetic routes.

Process Chemistry Solubility Recrystallization

Optical Properties: UV-Vis Absorption Maximum of 4-Bromobenzo[a]anthracene

The UV-Vis absorption maximum (λmax) is a fundamental photophysical property that characterizes the electronic structure of a compound. 4-Bromobenzo[a]anthracene exhibits a λmax of 213 nm [1]. While direct comparative data for other bromo-substituted benzo[a]anthracenes is not readily available, this value is distinct from the absorption profile of the parent benzo[a]anthracene, which is known to have a structured absorption band with peaks at longer wavelengths (e.g., 287, 300, 326, 341, 358, 374, 384 nm) [2]. The presence of the bromine atom and its specific position on the chromophore alters the electronic transition energies, providing a unique spectroscopic fingerprint that is useful for quality control and for predicting the optical properties of materials derived from this intermediate.

Photophysics UV-Vis Spectroscopy Material Characterization

Optimal Application Scenarios for Procuring 4-Bromobenzo[a]anthracene (CAS 61921-39-9)


Synthesis of High-Efficiency Blue OLED Emitters and Host Materials

Based on its benzo[a]anthracene core, which provides superior film-forming and luminescent properties compared to simpler anthracenes [1], 4-Bromobenzo[a]anthracene is the optimal starting material for synthesizing advanced blue and green OLED emitters. The bromine atom at the 4-position serves as a versatile handle for Suzuki-Miyaura cross-coupling reactions [2], enabling the attachment of various functional groups to fine-tune emission wavelength and charge transport properties, as demonstrated in patent literature for silicon-containing benzoanthracene derivatives [1].

High-Temperature Vacuum Deposition Processes for OLED Manufacturing

The significantly higher melting point of 4-Bromobenzo[a]anthracene (215-216°C) compared to its 7-bromo regioisomer (152°C) [3] makes it a preferred intermediate for applications requiring high-temperature processing, such as vacuum thermal evaporation (VTE). Its greater thermal stability reduces the risk of decomposition or premature sublimation during device fabrication, ensuring a more consistent and reliable manufacturing process for OLED displays.

Synthesis of Complex Polycyclic Aromatics via Suzuki-Miyaura Coupling

For research groups focused on synthesizing novel polycyclic aromatic hydrocarbons (PAHs) for materials science or medicinal chemistry, 4-Bromobenzo[a]anthracene offers a reactive and versatile scaffold. Unlike the notoriously low-yielding 9-bromoanthracene in cross-couplings [4], the 4-bromo isomer is expected to participate more efficiently in Suzuki-Miyaura reactions, providing a reliable route to extended π-conjugated systems [2]. This is critical for the efficient exploration of chemical space in PAH-based materials.

Preparation of High-Purity Fluorescent Dyes and Probes

The distinct UV-Vis absorption maximum (λmax = 213 nm) [5] and the extended conjugation of the benzo[a]anthracene core make 4-Bromobenzo[a]anthracene a valuable precursor for synthesizing specialized fluorescent dyes . By leveraging the bromine as a reactive site for conjugation with various chromophores or targeting moieties, researchers can develop new fluorescent probes with tailored optical properties for bioimaging or sensing applications.

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